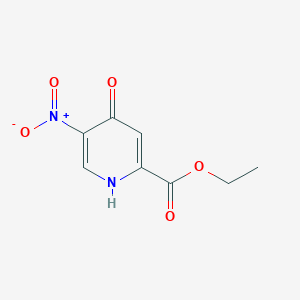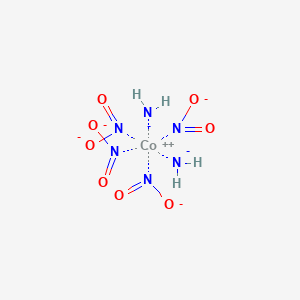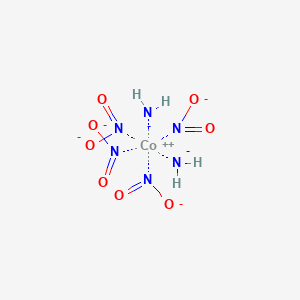![molecular formula C20H21N5O3 B14163579 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide CAS No. 900890-38-2](/img/structure/B14163579.png)
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide is a complex organic compound that belongs to the class of benzotriazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with hexanoyl chloride to form an intermediate, which is then reacted with 2-aminobenzamide under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzotriazinone moiety into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This action helps in controlling blood sugar levels in diabetic patients. The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide: This compound shares a similar benzotriazinone core but has a pyridinyl group instead of a benzamide group.
2,6-Piperidinedione, 3-(5-fluoro-4-oxo-1,2,3-benzotriazin-3-yl): This compound has a piperidinedione moiety and a fluorine atom, making it structurally similar but functionally different.
Uniqueness
What sets 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide apart is its unique combination of the benzotriazinone and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
900890-38-2 |
|---|---|
Formule moléculaire |
C20H21N5O3 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide |
InChI |
InChI=1S/C20H21N5O3/c21-19(27)14-8-3-5-10-16(14)22-18(26)12-2-1-7-13-25-20(28)15-9-4-6-11-17(15)23-24-25/h3-6,8-11H,1-2,7,12-13H2,(H2,21,27)(H,22,26) |
Clé InChI |
OXPONFLOXZWOEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3C(=O)N |
Solubilité |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)


![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)



![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)



